molecular formula C31H34N4O B429751 {(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(phenyl)methanone

{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(phenyl)methanone

Cat. No.: B429751
M. Wt: 478.6g/mol
InChI Key: QCJQIOXMFRVBED-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(phenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylidene group, a dimethylamino group, and an indazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(phenyl)methanone typically involves multiple steps, including condensation reactions and cyclization processes. One common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with an appropriate hydrazine derivative to form a Schiff base intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can

Properties

Molecular Formula

C31H34N4O

Molecular Weight

478.6g/mol

IUPAC Name

[(7E)-3-[4-(dimethylamino)phenyl]-7-[[4-(dimethylamino)phenyl]methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-phenylmethanone

InChI

InChI=1S/C31H34N4O/c1-33(2)26-17-13-22(14-18-26)21-25-11-8-12-28-29(25)32-35(31(36)24-9-6-5-7-10-24)30(28)23-15-19-27(20-16-23)34(3)4/h5-7,9-10,13-21,28,30H,8,11-12H2,1-4H3/b25-21+

InChI Key

QCJQIOXMFRVBED-NJNXFGOHSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=CC=C5

SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=CC=C5

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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